(R)-Morpholin-2-ylmethanol hydrochloride

Chiral Building Block Optical Rotation Stereoselective Synthesis

(R)-Morpholin-2-ylmethanol hydrochloride is a chiral, non-racemic morpholine derivative in its hydrochloride salt form. The target compound, as a single (R)-enantiomer, is characterized by a specific optical rotation of +15.6° (c=0.5 in ethanol) , differentiating it from its (S)-counterpart and racemic mixtures.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61
CAS No. 1436436-17-7
Cat. No. B3039989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Morpholin-2-ylmethanol hydrochloride
CAS1436436-17-7
Molecular FormulaC5H12ClNO2
Molecular Weight153.61
Structural Identifiers
SMILESC1COC(CN1)CO.Cl
InChIInChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
InChIKeyNBGXGDBTUJNTKJ-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure (R)-Morpholin-2-ylmethanol Hydrochloride CAS 1436436-17-7: Verified Chiral Building Block for Pharma Synthesis


(R)-Morpholin-2-ylmethanol hydrochloride is a chiral, non-racemic morpholine derivative in its hydrochloride salt form. The target compound, as a single (R)-enantiomer, is characterized by a specific optical rotation of +15.6° (c=0.5 in ethanol) , differentiating it from its (S)-counterpart and racemic mixtures. It is a white crystalline solid with a melting point of 131-134°C, a molecular formula of C5H12ClNO2, and a molecular weight of 153.61 g/mol . As a versatile chiral building block, it is primarily utilized in the synthesis of complex pharmaceutical agents, including sodium-phosphate transporter inhibitors and anticancer drug candidates, where stereochemical purity is critical for biological activity .

Why Generic (R)-Morpholin-2-ylmethanol HCl Substitution Fails: The Criticality of Enantiopurity for Kinase and Transporter Inhibitor Lead Optimization


Substituting this specific compound with a generic or racemic morpholine derivative is not scientifically valid when stereochemistry dictates biological function. In drug discovery, the interaction of a small molecule with a biological target like an enzyme or receptor is a three-dimensional process [1]. The (R)-enantiomer of a chiral building block will often exhibit a different binding affinity, selectivity profile, and metabolic fate compared to its (S)-enantiomer [1]. Using a racemic mixture introduces an unwanted stereoisomer that can act as an impurity, potentially leading to off-target effects, reduced potency, or skewed pharmacokinetic data, thereby confounding lead optimization studies [2]. For applications in asymmetric synthesis, the use of an enantiomerically pure starting material like (R)-morpholin-2-ylmethanol hydrochloride is essential for achieving the desired stereochemical outcome in the final drug candidate, a requirement that a generic mixture cannot meet. The following quantitative evidence details these critical points of differentiation.

Quantified Differentiation of (R)-Morpholin-2-ylmethanol Hydrochloride (CAS 1436436-17-7) for Informed Procurement Decisions


Absolute Stereochemistry and Optical Purity: Quantifying Enantiomeric Identity for Reliable Asymmetric Synthesis

The target (R)-enantiomer exhibits a specific optical rotation ([α]D) of +15.6° (c=0.5, ethanol) . This value serves as a definitive and quantifiable identifier, distinguishing it from the (S)-enantiomer, which would exhibit an equal and opposite rotation (approximately -15.6° under identical conditions), and from the racemate, which would have a net rotation of 0°. This metric allows for the unambiguous verification of stereochemical integrity upon receipt, ensuring that the material will perform as expected in stereoselective reactions where the (R)-configuration is a prerequisite for target binding or reactivity.

Chiral Building Block Optical Rotation Stereoselective Synthesis

Salt Form Differentiation: Solubility and Handling Advantages of the Hydrochloride Salt in Multi-Step Synthesis

The hydrochloride salt form of the (R)-enantiomer provides a distinct physical property advantage over its free base counterpart ((R)-morpholin-2-ylmethanol, CAS 156925-22-3). The hydrochloride salt is a solid with a defined melting point of 131-134°C , whereas the free base is often reported as an oil or a lower-melting solid . This solid-state nature facilitates easier and more precise weighing for reactions, improving reproducibility. Furthermore, the hydrochloride salt is reported to have high solubility in water and other polar solvents, which can be crucial for certain aqueous reaction conditions or formulations, while the free base may require organic solvents .

Salt Form Solubility Pharmaceutical Synthesis

Stereospecificity in Drug Synthesis: The (R)-Configuration's Implied Role in Sodium-Phosphate Transporter and Kinase Inhibitor Development

While specific comparative activity data for the final drug candidates is often proprietary, the literature explicitly identifies the morpholin-2-ylmethanol scaffold, and specifically highlights the requirement for defined stereochemistry, as a key intermediate in the development of sodium-phosphate transporter inhibitors and anticancer agents . A separate source notes the utility of the morpholine scaffold, and particularly chiral versions, in the development of kinase inhibitors, where stereochemistry is often critical for achieving selective binding to the ATP-binding pocket . This established class-level role indicates that the (R)-enantiomer is a required, not interchangeable, component for synthesizing these specific classes of bioactive molecules. Substituting with the (S)-enantiomer would lead to a different, and likely less active or inactive, final compound for the intended target.

Sodium-Phosphate Transporter Inhibitor Kinase Inhibitor Anticancer Agent

Validated Research Applications for (R)-Morpholin-2-ylmethanol Hydrochloride: Based on Quantitative Evidence


Asymmetric Synthesis of Sodium-Phosphate Transporter Inhibitors

This compound is a specifically identified intermediate for the synthesis of sodium-phosphate transporter inhibitors . Researchers engaged in developing novel therapeutics for hyperphosphatemia or related metabolic disorders should procure the (R)-enantiomer (CAS 1436436-17-7) to ensure the final drug candidate possesses the correct stereochemistry for target engagement, as outlined in the foundational synthetic routes for this class of molecules . Using the hydrochloride salt form provides the practical handling advantages detailed in Section 3.

Stereoselective Preparation of Chiral Kinase Inhibitor Candidates

Given the well-established role of the morpholine moiety in kinase inhibitors and the critical importance of chirality for ATP-binding pocket interactions , (R)-morpholin-2-ylmethanol hydrochloride is a valuable starting material for medicinal chemists exploring new chemical entities targeting various kinases, particularly in oncology. The enantiomeric purity, verifiable by the +15.6° optical rotation , ensures that the resulting advanced intermediates are single stereoisomers, enabling a clear interpretation of structure-activity relationship (SAR) data during lead optimization.

Development of Enantiopure Anticancer Agents

As this compound is specifically noted as a synthetic intermediate for anticancer agents , it is suited for use in oncology drug discovery programs where the target is known to be stereospecific. The procurement of the single (R)-enantiomer eliminates the confounding variable of a second stereoisomer in biological assays, allowing for a more precise determination of a lead compound's potency and selectivity profile compared to using a racemic building block.

Chiral Ligand or Auxiliary Design in Asymmetric Catalysis

The defined (R)-stereochemistry and the functional handles (secondary amine, primary alcohol) of this compound make it a candidate for derivatization into novel chiral ligands or auxiliaries for asymmetric transformations. The solid hydrochloride salt form and verified optical rotation provide a reliable and easy-to-handle starting point for chemists seeking to create new stereoselective catalysts or reagents, where the initial enantiopurity is paramount for achieving high enantiomeric excess in the target reaction.

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